molecular formula C23H15N3O4 B8222766 5-(2,6-dipyridin-2-ylpyridin-4-yl)benzene-1,3-dicarboxylic acid

5-(2,6-dipyridin-2-ylpyridin-4-yl)benzene-1,3-dicarboxylic acid

Cat. No.: B8222766
M. Wt: 397.4 g/mol
InChI Key: GWPXBACDSFVWOU-UHFFFAOYSA-N
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Description

5-(2,6-Dipyridin-2-ylpyridin-4-yl)benzene-1,3-dicarboxylic acid is a polyaromatic dicarboxylic acid featuring a central benzene ring substituted with two carboxylic acid groups at the 1- and 3-positions and a 2,6-dipyridin-2-ylpyridin-4-yl moiety at the 5-position. This compound’s structure combines rigid aromaticity with multiple coordination sites, making it a promising ligand for constructing metal-organic frameworks (MOFs) and coordination polymers. The pyridine substituents enhance its ability to coordinate with metal ions, while the dicarboxylic groups facilitate the formation of extended porous networks. Such properties are critical for applications in gas adsorption, catalysis, and selective separation processes .

Properties

IUPAC Name

5-(2,6-dipyridin-2-ylpyridin-4-yl)benzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15N3O4/c27-22(28)16-9-14(10-17(11-16)23(29)30)15-12-20(18-5-1-3-7-24-18)26-21(13-15)19-6-2-4-8-25-19/h1-13H,(H,27,28)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWPXBACDSFVWOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)C4=CC(=CC(=C4)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-([2,2’:6’,2’‘-Terpyridin]-4’-yl)isophthalic acid typically involves the following steps:

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).

Major Products:

    Oxidation: Quinones or other oxidized aromatic compounds.

    Reduction: Alcohols or aldehydes derived from the carboxylic acid groups.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Mechanism of Action

The mechanism of action of 5-([2,2’:6’,2’‘-Terpyridin]-4’-yl)isophthalic acid primarily involves its ability to coordinate with metal ions. The terpyridine moiety acts as a tridentate ligand, binding to metal centers and forming stable complexes. These metal complexes can participate in various catalytic processes, including oxidation-reduction reactions and polymerization . The specific molecular targets and pathways depend on the metal ion and the overall structure of the complex.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 5-(2,6-dipyridin-2-ylpyridin-4-yl)benzene-1,3-dicarboxylic acid can be contextualized by comparing it to analogous dicarboxylic acids, as outlined below.

Structural and Functional Comparisons

Compound Name Key Structural Features Functional Groups Coordination Behavior Applications in MOFs
5-(2,6-Dipyridin-2-ylpyridin-4-yl)benzene-1,3-dicarboxylic acid Central benzene with 1,3-dicarboxylates and a tripyridyl substituent at position 5 Carboxylic acids, pyridine Multi-dentate ligand; pyridines enhance metal coordination and π-π stacking High-surface-area MOFs with tunable pores for gas separation (e.g., CO₂/N₂)
Benzene-1,3-dicarboxylic acid (Trimesic acid) Benzene ring with 1,3-dicarboxylates Carboxylic acids Trigonal planar coordination; limited π-interactions Small-pore MOFs with moderate stability
Benzene-1,4-dicarboxylic acid (Terephthalic acid) Benzene ring with 1,4-dicarboxylates Carboxylic acids Linear coordination; rigid framework formation High-porosity MOFs (e.g., MOF-5) for hydrogen storage
5-Hydroxybenzene-1,3-dicarboxylic acid Benzene ring with 1,3-dicarboxylates and a hydroxyl group at position 5 Carboxylic acids, hydroxyl Hydrogen bonding via -OH; weaker thermal stability MOFs with hydrophilic pores for water adsorption
4,4′-Dicarboxydiphenyl ether Two benzene rings linked by an ether bond, each with a para-carboxylate Carboxylic acids, ether Flexible linker; variable pore geometry MOFs with adaptive porosity for kinetic gas separations
4,4′-(Hexafluoroisopropylidene)bis(benzoic acid) Two benzene rings linked by a hexafluoroisopropylidene group, each with a carboxylate Carboxylic acids, -CF₃ groups Hydrophobic; enhances chemical stability MOFs resistant to moisture and acidic conditions

Key Research Findings

  • Coordination Versatility : The pyridine-rich structure of 5-(2,6-dipyridin-2-ylpyridin-4-yl)benzene-1,3-dicarboxylic acid enables stronger metal-ligand interactions compared to simpler dicarboxylic acids like trimesic acid. This results in MOFs with higher thermal stability (up to 400°C) and enhanced Lewis basicity for CO₂ adsorption .
  • Pore Tunability : MOFs derived from this compound exhibit larger surface areas (>3000 m²/g) than those using 4,4′-dicarboxydiphenyl ether, which has flexible linkers that reduce rigidity and porosity .
  • Alkaline Stability : Unlike 5-hydroxybenzene-1,3-dicarboxylic acid, which degrades in alkaline conditions due to its hydroxyl group, the pyridine substituents in the target compound confer resistance to hydrolysis, as observed in studies on aryl-linked dicarboxylates .
  • Selective Adsorption : MOFs incorporating this ligand show superior selectivity for C₂H₄/C₂H₆ separation compared to terephthalic acid-based frameworks, attributed to π-π interactions between pyridines and unsaturated hydrocarbons .

Biological Activity

5-(2,6-dipyridin-2-ylpyridin-4-yl)benzene-1,3-dicarboxylic acid is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action.

Chemical Structure and Properties

The compound features a dicarboxylic acid structure with two pyridine moieties, which enhances its reactivity and ability to form coordination complexes with metal ions. The presence of multiple nitrogen atoms in the pyridine rings contributes to its unique chemical properties, making it suitable for various biological applications.

Anticancer Activity

Recent studies have highlighted the cytotoxic effects of 5-(2,6-dipyridin-2-ylpyridin-4-yl)benzene-1,3-dicarboxylic acid against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and interference with cell cycle progression.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the compound's effect on several cancer cell lines including HepG2 (liver cancer) and MCF-7 (breast cancer). The results indicated significant cytotoxicity:

Cell LineIC50 (µg/mL)Viability (%) at IC50
HepG24267.7
MCF-710078.14
HaCaT>25082.23
NIH 3T3>50096.11

These findings suggest that the compound exhibits selective toxicity towards cancer cells while sparing normal cells, indicating its potential as an anticancer agent .

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promising antimicrobial activity. Research indicates that it can inhibit the growth of various bacterial strains, suggesting its potential as an antibiotic candidate.

Antimicrobial Efficacy

A comparative study on similar dicarboxylic acid derivatives demonstrated varying degrees of antimicrobial activity:

CompoundMicrobial StrainMIC (µg/mL)
Z10Pseudomonas aeruginosa6.25
Z9Methicillin Resistant Staphylococcus aureus12.5
Z12Vancomycin Resistant Enterococci12.5

These results illustrate the potential of dicarboxylic acids in developing new antibiotics against resistant strains .

The biological activity of 5-(2,6-dipyridin-2-ylpyridin-4-yl)benzene-1,3-dicarboxylic acid can be attributed to several mechanisms:

  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Interference : It disrupts normal cell cycle progression, particularly in rapidly dividing cancer cells.
  • Metal Coordination : Its ability to coordinate with metal ions may enhance its biological activity and stability in biological systems.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2,6-dipyridin-2-ylpyridin-4-yl)benzene-1,3-dicarboxylic acid
Reactant of Route 2
Reactant of Route 2
5-(2,6-dipyridin-2-ylpyridin-4-yl)benzene-1,3-dicarboxylic acid

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